molecular formula C11H12N2 B1586461 3-(1H-Pyrrol-1-Yl)Benzylamine CAS No. 368869-95-8

3-(1H-Pyrrol-1-Yl)Benzylamine

Cat. No. B1586461
M. Wt: 172.23 g/mol
InChI Key: XLBYUDUEHVKUKQ-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-Yl)Benzylamine, also known as 3-PBA, is a cyclic amine compound that has been widely studied for its potential applications in scientific research. It is a versatile molecule that can be used in a variety of experiments, from biochemical and physiological studies to pharmaceutical and drug development. In

Scientific Research Applications

Coordination Chemistry

3-(1H-Pyrrol-1-yl)benzylamine and its derivatives have been used in the synthesis and characterization of coordination compounds. For instance, complexes containing 3-(1H-Pyrrol-1-yl)benzylamine moieties have been synthesized, demonstrating their potential in forming structures with specific coordination geometries and intermolecular interactions, such as hydrogen bonding, which are relevant for materials science and catalysis (Amirnasr, Schenk, & Meghdadi, 2002).

Synthetic Methodology

This compound is pivotal in organic synthesis, enabling the construction of complex molecular architectures. For example, it has been employed in "one-pot" synthesis approaches to generate polysubstituted pyrroles, showcasing its utility in efficiently assembling heterocyclic compounds with potential applications in drug discovery and material sciences (Shen, Cheng, & Cui, 2013).

Materials Science

In materials science, 3-(1H-Pyrrol-1-yl)benzylamine has been instrumental in the development of new materials. For instance, its role in the passivation of organolead halide perovskites has significantly improved the moisture-resistance and electronic properties of these materials, leading to advancements in photovoltaic cell efficiency and stability (Wang et al., 2016).

properties

IUPAC Name

(3-pyrrol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBYUDUEHVKUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380162
Record name 3-(1H-Pyrrol-1-Yl)Benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrrol-1-Yl)Benzylamine

CAS RN

368869-95-8
Record name 1-(3-Aminomethylphenyl)pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368869-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Pyrrol-1-Yl)Benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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